molecular formula C10H13NOS B2516179 2-Methyl-6-(thiolan-3-yloxy)pyridine CAS No. 2198019-90-6

2-Methyl-6-(thiolan-3-yloxy)pyridine

Cat. No.: B2516179
CAS No.: 2198019-90-6
M. Wt: 195.28
InChI Key: LZYNEWWBEGBYFW-UHFFFAOYSA-N
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Description

This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a thiolan-3-yloxy group at the 6-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiolan-3-yloxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with thiolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to enhance yield and purity. Continuous flow synthesis techniques may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiolan-3-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the thiolan-3-yloxy group, resulting in different chemical properties and reactivity.

    6-(Thiolan-3-yloxy)pyridine: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.

    2-Methyl-6-(methoxy)pyridine: Contains a methoxy group instead of a thiolan-3-yloxy group, leading to different chemical behavior.

Uniqueness

2-Methyl-6-(thiolan-3-yloxy)pyridine is unique due to the presence of both the methyl and thiolan-3-yloxy groups, which impart distinct steric and electronic effects. These functional groups influence the compound’s reactivity, making it suitable for specific chemical transformations and applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-methyl-6-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-3-2-4-10(11-8)12-9-5-6-13-7-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNEWWBEGBYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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